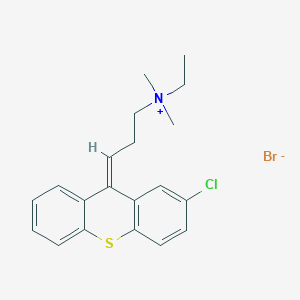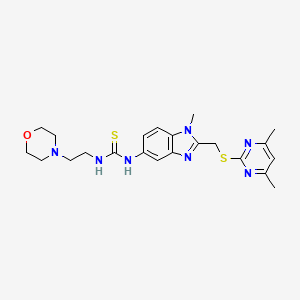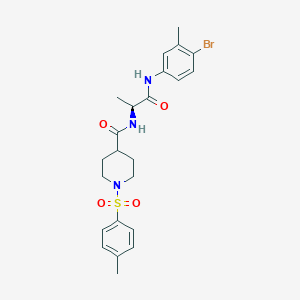
C26H20Cl3N3OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H20Cl3N3OS is a complex organic molecule that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C26H20Cl3N3OS typically involves multi-step organic reactions. One common synthetic route includes the formation of the core structure through a series of condensation reactions, followed by the introduction of chloro, nitro, and sulfonyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems can help in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
C26H20Cl3N3OS: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can undergo, typically in the presence of catalysts like iron(III) chloride or sulfuric acid.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iron(III) chloride for halogenation, concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound
Applications De Recherche Scientifique
C26H20Cl3N3OS: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of C26H20Cl3N3OS involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
C26H20Cl3N3OS: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with chloro, nitro, and sulfonyl groups.
Uniqueness: The unique combination of functional groups in provides it with distinct chemical and biological properties, making it valuable for specific applications that other compounds may not be suitable for.
Propriétés
Formule moléculaire |
C26H20Cl3N3OS |
|---|---|
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-phenothiazin-10-ylethanone;chloride |
InChI |
InChI=1S/C26H20Cl2N3OS.ClH/c27-18-12-11-17(14-19(18)28)22-15-29(25-10-5-13-30(22)25)16-26(32)31-20-6-1-3-8-23(20)33-24-9-4-2-7-21(24)31;/h1-4,6-9,11-12,14-15H,5,10,13,16H2;1H/q+1;/p-1 |
Clé InChI |
BGFUDTHFVLYPMU-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)
![{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12627682.png)

![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)

![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)

![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)
![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)

![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)


